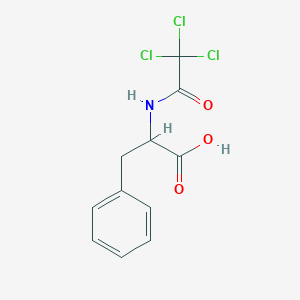
N-(trichloroacetyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.
Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires acylating agents and catalysts such as pyridine.
Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phenylalanine and trichloroacetic acid.
Substitution: N-acylphenylalanine derivatives.
Reduction: Reduced acyl derivatives of phenylalanine.
Scientific Research Applications
N-(trichloroacetyl)phenylalanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.
N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.
N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.
Uniqueness
N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .
Properties
CAS No. |
15167-27-8 |
|---|---|
Molecular Formula |
C11H10Cl3NO3 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
InChI Key |
XTCXBOHYWZUZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


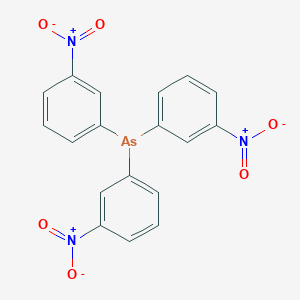

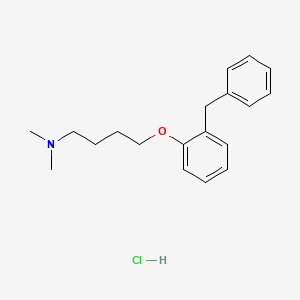
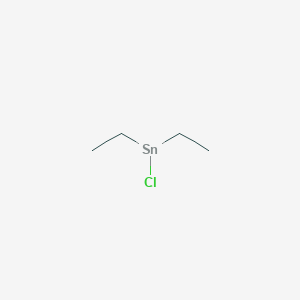
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

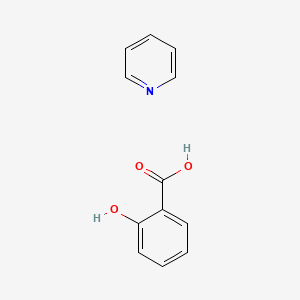
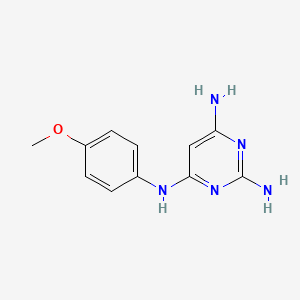

methanol](/img/structure/B14722152.png)
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)


